1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid
Description
1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid is a bicyclic heterocyclic compound featuring a fused cyclopentane-indole scaffold with a carboxylic acid group at position 4. Its synthesis typically involves acid-catalyzed cyclization of 2-hydrazinobenzoic acid with cyclopentanone, followed by purification steps . This compound serves as a key intermediate in synthesizing bioactive molecules, including 5HT2C receptor agonists and prostaglandin D2 antagonists . Its rigid structure and functional group positioning make it valuable for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCYGAINBAZNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422312-00-3 | |
| Record name | 1H,2H,3H,4H-cyclopenta[b]indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core . The specific conditions, such as temperature and choice of acid, can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or the carboxylic acid group.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to introduce various functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized indoles .
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuroprotective Agents
- Recent studies suggest that derivatives of 1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid exhibit neuroprotective properties. These compounds have shown efficacy in models of neurodegenerative diseases by modulating oxidative stress and inflammation pathways. For example, indole derivatives have been linked to the inhibition of monoamine oxidase B (MAO-B), which is crucial in the treatment of Parkinson's disease .
- Anti-inflammatory Properties
- Antioxidant Activity
Structural Insights and Synthesis
The synthesis of this compound involves complex chemical reactions that yield high purity products suitable for research and pharmaceutical applications. The synthesis typically starts with indole and involves multiple steps including reduction and hydrolysis to achieve the desired structure with high diastereoselectivity .
Neuroprotective Effects
A study published in MDPI highlighted the neuroprotective effects of indole derivatives related to this compound. The results indicated that these compounds could prevent neuronal death induced by amyloid-beta peptides and oxidative stress in vitro .
Inflammatory Disorders Treatment
Another research effort focused on the anti-inflammatory potential of substituted derivatives of this compound. These studies revealed that they could significantly reduce markers of inflammation in animal models .
Comparative Table of Applications
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, certain derivatives of this compound act as agonists of the S1P1 receptor, which plays a role in immune system regulation . The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Indole Carboxylic Acids
Indole-5-carboxylic acid and indole-6-carboxylic acid are simpler analogues lacking the fused cyclopentane ring. Key differences include:
- Melting Points : Indole-5-carboxylic acid (208–210°C) and indole-6-carboxylic acid (256–259°C) exhibit higher melting points than the tetrahydrocyclopenta[b]indole derivative, likely due to stronger intermolecular hydrogen bonding in planar indole systems .
- Reactivity : Indole-5-carboxylic acid undergoes dimerization and trimerization in the presence of trifluoroacetic acid and 1,2-ethanedithiol, forming oligomers. In contrast, the fused cyclopentane ring in 1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid restricts such reactions, enhancing stability .
Tetrahydrocyclopenta[b]indole Derivatives
3-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic Acid
- Conformation : The cyclopentane ring adopts a shallow envelope conformation, with the carboxylic acid-bearing carbon deviating by 0.237 Å from the plane. This contrasts with the parent compound, where substituent positions influence planarity .
- Crystal Packing : Forms carboxylic acid dimers (R₂²₂ chains), similar to other indole-carboxylic acids, but the trimethoxyphenyl group introduces steric hindrance, resulting in a 66.65° dihedral angle between aromatic systems .
Laropiprant (MK-0524)
- 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid Substituents: A phenyl group at position 2 and a cyclopentylamino group at position 7 increase molecular weight (320.39 g/mol) and likely alter solubility and receptor affinity compared to the unsubstituted parent compound .
Physicochemical and Functional Comparisons
Research Implications
- Drug Design : The position of the carboxylic acid group (C5 vs. C2/C3) significantly impacts bioactivity. For example, C3-substituted derivatives like Laropiprant exhibit receptor antagonism, whereas C5-carboxylic acids serve as synthetic precursors .
- Material Science : Crystal structure analyses reveal how substituents influence packing efficiency and stability, guiding the design of co-crystals or salts for improved solubility .
Biological Activity
1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid (THCPI-5-CA) is a heterocyclic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of THCPI-5-CA, supported by data tables and relevant research findings.
- Molecular Formula : C12H11NO2
- Molecular Weight : 201.22 g/mol
- CAS Number : 422312-00-3
Biological Activity Overview
THCPI-5-CA exhibits various biological activities that can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that THCPI-5-CA possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a concentration-dependent inhibition of growth.
| Bacterial Strain | IC50 (µM) |
|---|---|
| E. coli | 25 |
| S. aureus | 30 |
| P. aeruginosa | 40 |
2. Anticancer Properties
THCPI-5-CA has shown promise in cancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 18 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
3. Effects on Cellular Signaling
THCPI-5-CA influences various cellular signaling pathways. It has been shown to modulate the expression of genes involved in apoptosis and cell survival, indicating its potential as a therapeutic agent in cancer treatment.
The biological activity of THCPI-5-CA is believed to stem from its interactions at the molecular level:
- Enzyme Inhibition : THCPI-5-CA may inhibit specific enzymes that are crucial for bacterial survival and cancer cell proliferation.
- Gene Expression Modulation : The compound can alter the expression of genes related to cell cycle regulation and apoptosis.
Case Studies
Several case studies have investigated the biological activity of THCPI-5-CA:
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that THCPI-5-CA effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a new antibiotic agent.
- Cancer Cell Line Research : Another research group published findings showing that THCPI-5-CA induced significant apoptosis in MCF-7 cells through mitochondrial pathway activation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid and its derivatives?
- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to purify the product . For derivatives, Morita–Baylis–Hillman reactions have been utilized to introduce substituents, such as 3,4,5-trimethoxyphenyl groups, followed by X-ray crystallography for structural validation .
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard for resolving crystal structures, particularly for analyzing hydrogen bonding networks and packing motifs. For example, XRD analysis of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid revealed intermolecular hydrogen bonds between carboxylic acid groups and water molecules, critical for stabilizing the crystal lattice . Complementary techniques like NMR and IR spectroscopy are used to confirm functional groups and purity.
Q. What personal protective equipment (PPE) and safety protocols are recommended during handling?
- Methodological Answer : Use NIOSH- or CEN-approved respiratory protection (e.g., P95 filters or ABEK-P2 respirators) and impermeable gloves to avoid skin contact. Engineering controls, such as fume hoods, are essential to minimize inhalation risks. Always consult safety data sheets (SDS) for compound-specific hazards, though limited toxicological data are currently available .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties of this compound?
- Methodological Answer : Existing SDS lack data on melting points, solubility, and stability . To resolve contradictions, perform systematic studies under controlled conditions (e.g., thermogravimetric analysis for decomposition thresholds, HPLC for purity assessment, and solubility tests across pH gradients). Cross-validate findings with computational models (e.g., COSMO-RS for solubility predictions).
Q. What strategies are recommended for analyzing hydrogen bonding and crystal packing in derivatives?
- Methodological Answer : Single-crystal XRD combined with Hirshfeld surface analysis can map intermolecular interactions. For example, in the 3-(3,4,5-trimethoxyphenyl) derivative, hydrogen bonds between the carboxylic acid group and water molecules were critical for lattice stability. Pair this with DFT calculations to quantify interaction energies .
Q. How should stability studies be designed for this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors like UV light, humidity, and elevated temperatures. Monitor degradation via LC-MS and XRD to identify decomposition products. For pH-dependent stability, use buffered solutions across a range (e.g., pH 2–12) and track changes via UV-Vis spectroscopy .
Q. What toxicological assessments are necessary given the limited data on this compound?
- Methodological Answer : While current SDS indicate no carcinogenicity per IARC/ACGIH classifications , conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assays for cytotoxicity) and in vivo rodent studies to evaluate acute/chronic toxicity. Prioritize metabolites identified in stability studies for targeted toxicokinetic analysis.
Data Gaps and Future Directions
- Critical Note : Significant gaps exist in physicochemical and toxicological databases. Researchers should prioritize generating and publishing high-quality datasets to facilitate structure-activity relationship (SAR) studies and computational modeling. Collaborative efforts with crystallography and toxicology labs are recommended to address these gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
